Mesuagenin B

Description

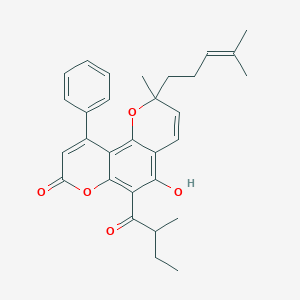

Structure

3D Structure

Properties

Molecular Formula |

C30H32O5 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-6-(2-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |

InChI |

InChI=1S/C30H32O5/c1-6-19(4)26(32)25-27(33)21-14-16-30(5,15-10-11-18(2)3)35-28(21)24-22(17-23(31)34-29(24)25)20-12-8-7-9-13-20/h7-9,11-14,16-17,19,33H,6,10,15H2,1-5H3 |

InChI Key |

GEYVIFNRNUBPHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4 |

Synonyms |

mesuagenin B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Mesuagenin B

Botanical Source Identification: Mesua elegans and Related Species within Clusiaceae

Mesuagenin B is primarily found in species belonging to the Mesua genus, which is part of the Clusiaceae family. Mesua elegans is a notable source from which this compound has been isolated. researchgate.netnih.gov The bark of Mesua elegans has been specifically investigated for its chemical constituents, leading to the identification of this compound among other 4-phenylcoumarins. researchgate.netnih.gov While Mesua elegans is a key source, other species within the Mesua genus, such as Mesua ferrea and Mesua kunstleri, are also known to contain various coumarins and other phenolic compounds, suggesting the potential for this compound or related analogues to be present in these species as well. impactfactor.orgnih.govsci-hub.seum.edu.my The Clusiaceae family is generally recognized as a rich source of diverse phytochemicals, including coumarins, xanthones, and benzophenone (B1666685) derivatives. researchgate.netimpactfactor.orgsci-hub.se

Targeted Extraction Techniques for this compound from Plant Tissues

The extraction of this compound from plant tissues involves techniques aimed at efficiently separating the compound from the complex plant matrix.

Solvent extraction is a common initial step in isolating natural products. For this compound, studies have reported the use of solvents with varying polarities. Hexane (B92381) extract from the bark of Mesua elegans has been shown to contain this compound. researchgate.netnih.govtandfonline.comtandfonline.com Successive extraction with solvents like hexane, ethyl acetate (B1210297), and methanol (B129727) has also been employed in the study of Mesua species to obtain extracts with different chemical profiles. nih.gov Research indicates that the choice of solvent can influence the yield and type of compounds extracted. For instance, methanol extracts from different parts of Mesua ferrea showed varying yields and antioxidant activities, highlighting the impact of solvent polarity. thaiscience.info

| Plant Part | Solvent | Yield / Observation | Source |

| Mesua elegans Bark | Hexane | Significant acetylcholinesterase inhibitory activity, contains 4-phenylcoumarins including this compound | researchgate.netnih.govtandfonline.comtandfonline.com |

| Mesua kunstleri Bark | Hexane | Yellow gummy residue (110.4 g from 1.5 kg plant material) | nih.gov |

| Mesua kunstleri Bark | Ethyl Acetate | Brown gummy residue (70.1 g from 1.5 kg plant material) | nih.gov |

| Mesua kunstleri Bark | Methanol | Brown amorphous powder (80.3 g from 1.5 kg plant material) | nih.gov |

| Mesua ferrea Fruits | Methanol | Highest yield (7.31%) | thaiscience.info |

| Mesua ferrea Twigs | Methanol | Highest yield (3.36%) | thaiscience.info |

| Mesua ferrea Leaves | Dichloromethane | Highest yield (7.07%) | thaiscience.info |

| Mesua ferrea Flowers | Hexane | Highest yield | thaiscience.info |

While solvent-based extraction is common, modern techniques like Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) offer potential advantages in terms of efficiency, speed, and reduced solvent consumption. Although specific detailed research findings on the application of SFE or UAE specifically for this compound extraction from Mesua species were not prominently found in the provided search results, these technologies are generally applied in natural product extraction to enhance the process. SFE utilizes a fluid above its critical temperature and pressure as an extractant, allowing for selective separation. nih.gov UAE employs ultrasound waves to enhance solvent penetration into plant cells and improve the release of compounds. nih.govnih.gov These methods represent advanced approaches that could potentially be applied or further optimized for the targeted extraction of this compound and other valuable compounds from Mesua species.

Enzymatic Inhibition and Molecular Mechanisms of Mesuagenin B

Acetylcholinesterase (AChE) Inhibitory Activity of Mesuagenin B

This compound has been identified as a potent inhibitor of acetylcholinesterase. Studies have consistently shown its ability to inhibit this enzyme, which is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing cholinergic neurotransmission.

In Vitro Enzyme Kinetic Studies (IC₅₀, Kᵢ determination)

In vitro studies have been conducted to quantify the inhibitory potency of this compound against AChE. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to express this potency. This compound has been reported to exhibit potent AChE inhibitory activity with IC₅₀ values as low as 0.7 µM. nih.govssu.ac.irresearchgate.netconicet.gov.artandfonline.comnih.govscispace.comsemanticscholar.org Other studies have reported similar low micromolar IC₅₀ values, reinforcing its strong inhibitory effect on AChE. nih.govresearchgate.netconicet.gov.artandfonline.comnih.govsemanticscholar.org For instance, one study reported an IC₅₀ of 0.71 µM for this compound against AChE. tandfonline.comtandfonline.com Another source cites an IC₅₀ of 0.70 µM. preprints.org

Here is a summary of reported IC₅₀ values for this compound against AChE:

| Compound | Enzyme | IC₅₀ (µM) | Source Indices |

| This compound | AChE | 0.7 | nih.govssu.ac.irresearchgate.netconicet.gov.arnih.govscispace.comsemanticscholar.org |

| This compound | AChE | 0.71 | tandfonline.comtandfonline.com |

| This compound | AChE | 0.70 | preprints.org |

| This compound | AChE | 1.06 | nih.govconicet.gov.ar |

Inhibition Mechanism Elucidation (Competitive, Non-Competitive, Mixed-Type)

Information regarding the specific mechanism of AChE inhibition by this compound (competitive, non-competitive, or mixed-type) was not explicitly detailed for this compound itself within the provided search results. However, related studies on other coumarin (B35378) derivatives and cholinesterase inhibitors provide context on how such mechanisms are determined. Enzyme kinetic studies, including the determination of Kᵢ values and analysis of enzyme velocity in the presence of varying substrate and inhibitor concentrations, are typically used to elucidate the inhibition mechanism. Some studies on other compounds mention reversible competitive or non-competitive inhibition of AChE. nih.govconicet.gov.arresearchgate.net For example, one study on a different compound demonstrated reversible and non-competitive inhibition of AChE. nih.gov Another compound was found to be a reversible competitive inhibitor. researchgate.net The mechanism for this compound would require specific kinetic analyses.

Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound

Butyrylcholinesterase (BuChE) is another enzyme involved in the hydrolysis of choline (B1196258) esters, although its physiological role is less well-defined compared to AChE. Inhibition of BuChE is also considered a potential therapeutic strategy, particularly in later stages of certain neurological disorders.

Specific data on the IC₅₀ or Kᵢ values of this compound against BuChE were not as extensively reported in the provided snippets as for AChE. Some sources mention evaluating compounds from Mesua elegans for both AChE and BuChE inhibition, but the specific results for this compound's BuChE activity are not consistently provided with quantitative data. tandfonline.comsemanticscholar.orgtandfonline.compreprints.orgresearchgate.netnih.gov

Comparative Enzymatic Inhibition Profiles with AChE

Based on the available information, this compound appears to exhibit a higher potency towards AChE compared to BuChE. While direct comparative IC₅₀ values for this compound against both enzymes in the same study were not consistently found, the emphasis in the literature is on its potent AChE inhibition. tandfonline.comsemanticscholar.orgtandfonline.compreprints.orgnih.gov Some studies on other coumarins and natural products indicate varying selectivity profiles between AChE and BuChE, with some compounds showing preferential inhibition of one enzyme over the other. tandfonline.comsemanticscholar.orgtandfonline.compreprints.orgresearchgate.netnih.govmdpi.com For instance, some furanocoumarins have shown more affinity for BuChE than AChE. mdpi.com Another compound, glycyrol, inhibited BuChE more potently than AChE. preprints.org The relatively low IC₅₀ values reported for this compound against AChE suggest a degree of selectivity for AChE, although explicit selectivity index data for this compound were not found in the provided snippets.

Molecular Docking Simulations of this compound with Cholinesterase Enzymes

Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a protein (enzyme). These simulations provide insights into the potential binding sites and interactions between the inhibitor and the enzyme's active center.

Molecular docking studies have been employed to understand the interaction of various cholinesterase inhibitors, including coumarin derivatives, with AChE and BuChE. preprints.orgnih.govupdatepublishing.com While specific detailed docking results for this compound were not extensively described in the provided snippets, the general principles and findings from docking studies on similar compounds can be considered.

Identification of Key Binding Sites and Interactions within Enzyme Active Centers

Molecular docking studies typically aim to identify the key amino acid residues within the enzyme's active site that interact with the inhibitor molecule. For AChE, the active site is located within a deep, hydrophobic gorge and includes a catalytic triad (B1167595) (Ser-His-Glu) and a peripheral anionic site (PAS). ssu.ac.ir Inhibitors can bind to the catalytic site, the peripheral site, or both. ssu.ac.ir Interactions commonly observed in docking simulations of cholinesterase inhibitors include hydrogen bonds, π-π stacking interactions (particularly with aromatic residues like tryptophan), and hydrophobic interactions. ssu.ac.irpreprints.orgnih.gov

Studies on other coumarin derivatives have shown interactions with residues in the active site gorge of AChE. For example, a docking study of a coumarin derivative with AChE confirmed π-π stacking interaction between the coumarin moiety and Trp279, as well as hydrogen bonding with Asn85. ssu.ac.ir Another study on a different compound showed hydrogen bonding interactions with residues like Tyr121 in AChE. nih.gov For BuChE, docking simulations have indicated interactions with residues such as Ser198, Thr284, and Val288. preprints.orgnih.gov

While specific details of this compound's interactions with AChE and BuChE active sites require dedicated docking studies on this particular compound, the known interactions of other coumarins and the structural features of this compound suggest that it likely interacts with key residues within the active site gorge, contributing to its observed inhibitory activity. The presence of the 4-phenylcoumarin (B95950) core and the prenyl substituent in this compound are structural features that have been implicated in the cholinesterase inhibitory activity of related compounds. researchgate.netmdpi.com

Prediction of Binding Affinity and Conformational Dynamics

Predicting the binding affinity of a compound like this compound to its target enzyme, AChE, is a crucial step in understanding its inhibitory mechanism and guiding the design of more potent analogues. Molecular docking studies are commonly employed for this purpose, providing insights into the putative binding mode and the strength of the interaction between the ligand and the enzyme's active site researchgate.netresearchgate.netumpr.ac.id.

While specific detailed data on the predicted binding affinity (e.g., docking scores in kcal/mol) and conformational dynamics of this compound with AChE were not extensively detailed in the provided search results, the literature on related coumarin inhibitors offers insights into the methodologies used. Molecular docking simulations evaluate the structural features responsible for molecular recognition and the formation of interactions such as hydrogen bonds and pi-pi stacking with key amino acid residues in the enzyme's active site umpr.ac.idnih.govmdpi.com. These studies help to understand how the inhibitor is oriented within the binding pocket and the specific interactions that stabilize the complex umpr.ac.id.

Molecular Dynamics (MD) Simulations to Elucidate this compound-Enzyme Complex Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and stability of biological macromolecules, including enzyme-ligand complexes, over time researchgate.netumpr.ac.idnih.gov. These simulations provide information about the fluctuations and movements of the atoms in the complex, allowing researchers to assess the stability of the binding pose predicted by docking studies and to understand the nature of the interactions under more realistic conditions researchgate.netumpr.ac.id.

For coumarin derivatives and other cholinesterase inhibitors, MD simulations have been used to confirm the stability of the complex formed with AChE or BuChE and to analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period researchgate.netumpr.ac.idnih.gov. Parameters like root mean square deviation (RMSD) of the ligand and the protein backbone are often analyzed to evaluate the stability of the complex researchgate.net. A low ligand RMSD, for instance, suggests that the compound remains stably bound in the active site throughout the simulation researchgate.net.

Although specific MD simulation data for the this compound-AChE complex were not prominently featured in the search results, the general application of MD simulations in studying coumarin-enzyme interactions indicates that this technique would be valuable in elucidating the stability and dynamic behavior of this compound bound to AChE. Such simulations could provide detailed insights into how the structural features of this compound contribute to the long-term stability of the complex and its sustained inhibitory effect umpr.ac.id.

Structure Activity Relationship Sar Studies of Mesuagenin B and Its Analogues

Impact of the 4-Phenylcoumarin (B95950) Scaffold on Cholinesterase Inhibition

The 4-phenylcoumarin scaffold, the core structure of mesuagenin B, has been identified as a significant contributor to cholinesterase inhibition. um.edu.mymdpi.comnih.govfrontiersin.org Coumarins, in general, are derivatives of an α-pyrone ring fused with benzene (B151609) and have been explored as potential inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net The presence of the phenyl ring at the C-4 position of the coumarin (B35378) nucleus in 4-phenylcoumarins appears to play a role in their inhibitory activity. researchgate.net Studies on 4-phenylcoumarins from Mesua elegans, including this compound, have explicitly shown their impact on inhibiting AChE. researchgate.netmdpi.comtandfonline.com

Role of Specific Substituents on this compound in Enhancing/Modulating Activity

Specific substituents attached to the 4-phenylcoumarin scaffold of this compound significantly influence its cholinesterase inhibitory activity. mdpi.comnih.gov SAR studies have focused on the impact of these functional groups and structural motifs. um.edu.myum.edu.my

Influence of the Dimethylpyran Ring on Enzymatic Interaction

The presence of a dimethylpyran ring fused to the coumarin scaffold, specifically at the C-5/C-6 positions as seen in this compound, has been shown to have an explicit impact on increasing AChE inhibitory activity. mdpi.comtandfonline.com This fused ring system appears to favorably influence the interaction with the enzyme. researchgate.netmdpi.comtandfonline.com

Effect of Prenyl and Geranyl Substituents on Activity

The prenyl substituent in position C-3 of this compound is considered to have a critical influence on the AChE inhibitory activity of these 4-phenylcoumarins. researchgate.netmdpi.comtandfonline.com For coumarins with a dimethylpyran ring at C-5/C-6, the activity is importantly modulated by the prenyl side chain of this pyrano ring. researchgate.net In related coumarins possessing a geranyl chain in position 6, the type of acyl group substituting C-8 also plays an important role in modulating activity. researchgate.net

Comparative SAR Analysis with Other Natural and Synthetic Coumarin Cholinesterase Inhibitors

This compound is part of a broader class of coumarin derivatives that exhibit cholinesterase inhibitory activity. mdpi.comresearchgate.net Comparative SAR analysis with other natural and synthetic coumarin inhibitors highlights the features that contribute to their potency and selectivity.

This compound has been reported as a potent AChE inhibitor with an IC₅₀ value of 0.7 µM. researchgate.netum.edu.myum.edu.mynih.govsemanticscholar.org This potency is comparable to or exceeds that of some other natural and synthetic coumarin inhibitors. For example, decursinol (B1670153), another natural coumarin, has an IC₅₀ value of 0.28 µM against AChE. semanticscholar.org Synthetic coumarin derivatives have also shown potent inhibition, with some achieving nanomolar IC₅₀ values. nih.govmdpi.com

Studies on other coumarin scaffolds have revealed various structural determinants for activity. For instance, the introduction of benzyloxy moiety on the 7-position of a coumarin scaffold has been shown to improve anti-AChE activity in some synthetic analogues. researchgate.net The length and shape of linkers connecting the coumarin core to other functional groups, as well as the presence of methoxy (B1213986) substituents on the coumarin scaffold, have been found to be determinant for inhibitory potency in certain coumarin derivatives. researchgate.net Substituents at position 3 of coumarins, particularly aromatic ones, can lead to compounds with better potencies on the inhibition of both AChE and BuChE. mdpi.com

The comparative analysis suggests that while the coumarin scaffold provides a basis for activity, the specific substitution pattern, including fused rings and lipophilic chains like the prenyl group, significantly modulates the inhibitory potency and potentially the selectivity towards AChE or BuChE. researchgate.netmdpi.comresearchgate.nettandfonline.com

Here is a table summarizing the AChE inhibitory activity of this compound and some other coumarin inhibitors for comparative purposes:

| Compound | Source/Type | AChE IC₅₀ (µM) | Reference |

| This compound | Natural Coumarin | 0.7 | researchgate.netnih.govsemanticscholar.org |

| Mesuagenin A | Natural Coumarin | 1.06 | nih.gov |

| Mesuagenin D | Natural Coumarin | 8.73 | nih.gov |

| 5,7-dihydroxy-8-(3-methylbutanoyl)-6-[(E)-3,7-dimethylocta-2,6-dienyl]-4-phenyl-2H-chromen-2-one | Natural Coumarin | 3.06 | nih.gov |

| Decursinol | Natural Coumarin | 0.28 | semanticscholar.org |

| Compound 6a (Synthetic 3-substituted-7-aminoalcoxy-coumarin) | Synthetic Coumarin | 0.02 | mdpi.com |

| Compound 15a (Synthetic coumarin hybrid) | Synthetic Coumarin | 2.42 |

Note: IC₅₀ values can vary depending on the enzyme source and assay conditions used in different studies.

Further detailed SAR studies involving systematic modifications of the this compound structure are needed to fully elucidate the contribution of each substituent and their interactions with the cholinesterase enzymes.

Synthetic and Semi Synthetic Investigations of Mesuagenin B Analogues

Semi-Synthesis of Mesuagenin B Derivatives from Natural Precursors

Semi-synthetic approaches to this compound derivatives typically involve using this compound or other related 4-phenylcoumarins isolated from natural sources, such as Mesua elegans, as starting materials. Bioassay-guided studies of the hexane (B92381) extract from the bark of M. elegans have led to the isolation of this compound and other natural 4-phenylcoumarins. researchgate.netum.edu.myum.edu.my Following the isolation of these natural precursors, semi-synthetic work has been conducted on the major 4-phenylcoumarins obtained from this extract. um.edu.myum.edu.my This process has yielded a series of semi-synthetic compounds, with one study reporting the generation of seventeen such derivatives. um.edu.myum.edu.my

Derivatization Strategies to Modulate Biological Activity

The semi-synthesis of this compound derivatives from natural precursors is primarily undertaken to explore how structural modifications influence biological activity. A significant focus in the study of this compound and its analogues has been their acetylcholinesterase (AChE) inhibitory activity. researchgate.netum.edu.myssu.ac.irmdpi.commdpi.com A structure-activity relationship (SAR) study was performed on both the natural and the seventeen semi-synthetic 4-phenylcoumarin (B95950) analogues isolated from M. elegans to understand the impact of derivatization on AChE inhibition. um.edu.myum.edu.my

This compound itself has demonstrated potent inhibitory activity against AChE, with an IC50 value reported as low as 0.7 µM. researchgate.netum.edu.myssu.ac.irmdpi.commdpi.com The SAR analysis revealed that the presence of specific structural features, such as a dimethylpyran ring and a prenyl substituent, influences the AChE inhibitory activity of 4-phenylcoumarins from Mesua elegans. mdpi.com Additionally, for 6-geranylated coumarins, the nature of the substituent at the C-8 position, specifically a 2-methylbutanoyl group, has been shown to increase activity compared to other groups like 2-methylpropanoyl or 3-methylbutanoyl. mdpi.com While the detailed chemical structures and specific activity data for all seventeen semi-synthetic derivatives are not provided in the available information, the execution of a SAR study indicates that various derivatization strategies were applied to modulate and investigate the resulting changes in biological activity. um.edu.myum.edu.my

The reported AChE inhibitory activity of this compound highlights its potential as a lead compound, and the semi-synthetic generation of analogues allows for targeted modifications to optimize this activity and explore other potential biological effects.

| Compound Name | Source | AChE IC₅₀ (µM) | PubChem CID |

|---|---|---|---|

| This compound | Mesua elegans | 0.7 - 1.06 | 13917758 |

Note: IC₅₀ values may vary slightly depending on the specific assay conditions used in different studies.

Total Synthesis Approaches to this compound and its Structural Framework

The total synthesis of natural products like this compound is valuable, especially when the natural abundance is low or the structural complexity requires a controlled laboratory approach to produce sufficient quantities for study or potential development. This compound possesses a 4-phenylcoumarin core structure with additional prenyl, acyl, and a fused dimethylpyran ring substituent. researchgate.netum.edu.mynih.govresearchgate.net While specific detailed total synthesis routes for this compound were not extensively found in the search results, the total synthesis of related complex natural coumarins, such as Calanolide A, has been successfully devised due to challenges in obtaining sufficient material from natural sources. wikipedia.orgwikidoc.org This underscores the relevance of total synthesis for accessing this class of compounds.

The structural framework of this compound is the 4-phenylcoumarin moiety. Consequently, total synthesis efforts would heavily rely on established and advanced methodologies for constructing this core structure. Various synthetic strategies have been developed for the synthesis of 4-arylcoumarins (4-phenylcoumarins). jmchemsci.commdpi.comjmchemsci.comscispace.comresearchgate.net

Synthetic Challenges and Methodological Advancements in 4-Phenylcoumarin Synthesis

The synthesis of 4-phenylcoumarins, the core structure of this compound, presents several challenges, including achieving high yields, controlling regioselectivity, and utilizing environmentally friendly reaction conditions. mdpi.comscispace.com Over the years, significant methodological advancements have been made to address these challenges, providing versatile routes to this important class of compounds.

Key synthetic approaches and advancements in 4-phenylcoumarin synthesis include:

Pechmann Condensation: This classical acid-catalyzed reaction between phenols and β-keto esters remains a fundamental method, with recent advancements focusing on milder conditions and the use of various catalysts, including heterogeneous acids. jmchemsci.commdpi.comscispace.comresearchgate.net

Knoevenagel Condensation: The condensation of 2-hydroxybenzophenones with active methylene (B1212753) compounds, followed by cyclization, is another important route. Microwave-promoted and solvent-free conditions have been explored to improve efficiency. mdpi.comjmchemsci.comscispace.com

Transition-Metal-Catalyzed Reactions: Transition metals, particularly palladium, have played a significant role in developing efficient 4-phenylcoumarin syntheses. Methods include palladium-catalyzed reactions involving aromatic boronic acids and precursor coumarins jmchemsci.comjmchemsci.com, C-H bond functionalization mdpi.com, and domino reactions. mdpi.com Copper(I) acetate (B1210297) has also been reported as a promoter for the synthesis of substituted 4-phenylcoumarins. jmchemsci.com

Hydroarylation of Phenylpropiolates: Lewis acid-promoted hydroarylation of arylpropiolates offers an alternative approach. Recent improvements involve solvent-free condensation catalyzed by indium chloride or zinc chloride, and the use of heteropolyacids. mdpi.com

Wittig-Type Reactions: Wittig-type reactions have been employed to synthesize 4-functionalized coumarins, including those with aryl groups at the C4 position. mdpi.comjmchemsci.com

Aryl Electrophilic Processes: These processes have been utilized to synthesize coumarin (B35378) derivatives functionalized at the C4 position. jmchemsci.comjmchemsci.com

These advancements in 4-phenylcoumarin synthesis provide a toolkit of methodologies that can be potentially applied and adapted for the total synthesis of complex structures like this compound, requiring careful consideration of the specific substituents and their compatibility with the chosen reaction conditions. The introduction of the prenyl, acyl, and dimethylpyran ring moieties in a controlled and stereoselective manner represents specific challenges in the total synthesis of this compound itself, building upon the established methods for the 4-phenylcoumarin core.

Biosynthetic Pathways and Precursors of Mesuagenin B

Proposed General Biosynthetic Route for 4-Phenylcoumarins in Mesua Species

The biosynthesis of coumarins in plants typically begins with the phenylpropanoid pathway, which utilizes phenylalanine or tyrosine as initial substrates. nih.govasm.orgdergipark.org.trresearchgate.net This pathway is a central route for the synthesis of various phenolic compounds. The core structure of simple coumarins (2H-1-benzopyran-2-one) is derived from cinnamic acid, formed through the ortho-hydroxylation of cinnamates, followed by trans/cis isomerization of the side chain and lactonization. nih.govfrontiersin.org This ortho-hydroxylation is considered a key branching point from the lignin (B12514952) biosynthetic pathway. nih.govfrontiersin.org

4-Phenylcoumarins, including Mesuagenin B, are classified as neoflavones and possess a phenyl group substitution at the C-4 position of the coumarin (B35378) core. nih.gov While the general phenylpropanoid pathway provides the foundational cinnamate (B1238496) precursors for the coumarin backbone, the specific biochemical steps leading to the introduction of the phenyl moiety at the C-4 position in Mesua species are not explicitly detailed in the provided search results. It is likely that this process involves additional or modified enzymatic reactions distinct from the simple coumarin pathway. Studies on Mesua species have focused on the isolation and structural characterization of these 4-phenylcoumarins, confirming their presence in various parts of the plants. researchgate.netum.edu.myresearchgate.netmdpi.comthieme-connect.com The occurrence of a "Biosynthetic Pathway to 4-Phenylcoumarin" has been mentioned in the context of research on Mesua species, suggesting that this specific route has been a subject of investigation. um.edu.my

Identification of Key Enzymatic Steps in this compound Biosynthesis

The biosynthesis of simple coumarins involves several key enzymes. Phenylalanine ammonia (B1221849) lyase (PAL) and tyrosine ammonia lyase (TAL) are responsible for converting phenylalanine or tyrosine into cinnamic acid derivatives. asm.orgdergipark.org.trresearchgate.net Enzymes such as 4-coumarate-coenzyme A (CoA) ligase (4'CL), cinnamate 4-hydroxylase (C4'H), p-coumarate 3-hydroxylase (C3'H), caffeic acid O-methyltransferase (COMT), hydroxycinnamoyl CoA:shikimate hydroxycinnamoyl transferase (HCT), and feruloyl-CoA ortho-hydroxylase (F6'H) are also involved in the downstream modifications of the phenylpropanoid pathway leading to various simple coumarins like umbelliferone, esculetin, scopoletin, and fraxetin. asm.orgdergipark.org.tr 2-Oxoglutarate-dependent dioxygenases (2OGDs), such as F6'H1, are known to catalyze the ortho-hydroxylation step crucial for forming the coumarin ring structure. nih.govfrontiersin.org

However, the specific enzymes directly catalyzing the formation of the 4-phenyl bond or the subsequent prenylation and acylation steps that characterize this compound within the Mesua genus have not been explicitly identified in the provided search results. While the general enzymatic machinery of the phenylpropanoid pathway is undoubtedly involved in providing the initial building blocks, the unique enzymes responsible for the complex structure of this compound remain to be fully elucidated in the available literature.

Advanced Analytical Methods for Mesuagenin B Detection and Quantification in Biological Systems

Development of Sensitive and Specific Analytical Assays for Mesuagenin B

The accurate determination of this compound in complex biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of action. This requires the development of analytical assays capable of selectively identifying and quantifying the compound, even at low concentrations.

Bioautographic Methods for Enzyme Inhibition Screening

Bioautographic methods, particularly those coupled with thin-layer chromatography (TLC), have been employed as effective tools for the rapid screening of natural product extracts and isolated compounds for enzyme inhibitory activity. researchgate.netmdpi.comresearchgate.netresearchgate.net In the context of this compound, bioautography has been instrumental in the bioassay-guided isolation process from Mesua elegans extracts, allowing researchers to pinpoint fractions and compounds responsible for AChE inhibition. nih.govresearchgate.netum.edu.my

This technique typically involves separating components of a sample by TLC, followed by overlaying the developed plate with an enzyme solution and a substrate. mdpi.com The areas where enzyme activity is inhibited by a compound appear as clear zones against a colored background that develops as the enzyme acts on the substrate. mdpi.com This visual detection method allows for the direct localization of enzyme inhibitors on the chromatogram. Bioautography has been used to identify this compound as a potent AChE inhibitor during the fractionation of Mesua elegans extracts. nih.govresearchgate.netum.edu.my

Quantitative Chromatographic Methods (e.g., LC-MS/MS) for Trace Analysis

For precise quantification of this compound in biological samples, quantitative chromatographic methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS), are indispensable. These techniques offer high sensitivity, selectivity, and accuracy, enabling the detection and quantification of this compound at trace levels in complex biological matrices like plasma, tissue extracts, or cell lysates. mdpi.comtechnosaurus.co.jpresearchgate.net

While specific detailed protocols for this compound quantification in biological systems using LC-MS/MS were not extensively detailed in the provided search results, the general principles and application of these methods in natural product analysis and enzyme inhibitor studies are well-established. mdpi.comtechnosaurus.co.jpresearchgate.net LC-MS/MS involves the chromatographic separation of this compound from other matrix components, followed by its ionization and detection based on its specific mass-to-charge ratio and fragmentation pattern. This allows for unambiguous identification and accurate quantification, even in the presence of interfering substances. The development of such methods typically involves optimizing chromatographic conditions (e.g., column, mobile phase, flow rate) and mass spectrometry parameters (e.g., ionization mode, precursor and product ions, collision energy) to achieve optimal sensitivity and selectivity for this compound.

Chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), preparative thin-layer chromatography (PTLC), centrifugal partition chromatography (CPC), and high-performance liquid chromatography (HPLC), have been widely used in the isolation and purification of this compound from plant extracts, which is a prerequisite for developing quantitative analytical methods. um.edu.mytechnosaurus.co.jp The use of techniques like LC-MS has also been reported for the identification and characterization of compounds from Mesua elegans, including mammea A/BA and mesuagenin C. technosaurus.co.jp While direct examples of this compound quantification in biological fluids using LC-MS/MS were not prominently featured, the application of these advanced chromatographic and mass spectrometric techniques is the standard approach for sensitive and specific quantification of small molecules in biological matrices.

Here is a table summarizing the AChE inhibitory activity of this compound and related compounds mentioned in the search results:

| Compound | Source | IC₅₀ (µM) | Reference |

| This compound | Mesua elegans | 0.7 | nih.govresearchgate.netum.edu.myresearchgate.netresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgssu.ac.irnih.gov |

| Mesuagenin A | Mesua elegans | 1.06 | nih.govresearchgate.netum.edu.my |

| Mesuagenin D | Mesua elegans | 8.73 | nih.govresearchgate.net |

| 5,7-dihydroxy-8-(3-methylbutanoyl)-6-[(E)-3,7-dimethylocta-2,6-dienyl]-4-phenyl-2H-chromen-2-one | Mesua elegans | 3.06 | nih.govresearchgate.netmdpi.commdpi-res.comresearchgate.net |

| Decursinol (B1670153) | Angelica gigas | 0.28 | semanticscholar.orgssu.ac.irresearchgate.net |

| Galanthamine | Leucojum aestivum | 0.5-8.5 | nih.govmdpi.comresearchgate.netssu.ac.irresearchgate.net |

Preclinical Biological Potential and Mechanistic Insights of Mesuagenin B

Neuroprotective Effects in In Vitro Cellular Models

In vitro studies have provided foundational insights into the neuroprotective capabilities of Mesuagenin B, examining its influence on fundamental cellular processes crucial for neuronal health and survival.

Modulation of Cellular Viability and Oxidative Stress Responses

Studies utilizing in vitro cellular models have investigated the ability of this compound to protect cells and modulate responses to oxidative stress. Oxidative stress, an imbalance between reactive oxygen species production and antioxidant defenses, is a significant contributor to neuronal damage in various neurological conditions. figshare.comresearchgate.net While specific data on this compound's direct impact on cellular viability and oxidative stress markers in neuronal cells requires further detailed exploration, related compounds and the broader context of neuroprotective agents suggest potential mechanisms. Antioxidants, for instance, can scavenge free radicals and upregulate protective cellular pathways. nih.gov Modulating cellular viability and oxidative stress are key aspects of neuroprotection studied in cellular models.

Impact on Neurite Outgrowth and Synaptic Plasticity Markers

Research has also explored the potential of this compound to influence neurite outgrowth and markers associated with synaptic plasticity in vitro. Neurite outgrowth is essential for establishing neuronal connections, while synaptic plasticity is fundamental for learning and memory. nih.gov Impairments in these processes are hallmarks of neurodegenerative diseases. Studies on coumarins, the structural class to which this compound belongs, have indicated effects on neurite outgrowth and synaptic plasticity regulation in the context of neurological disorders. sci-hub.se While direct experimental data specifically for this compound on these markers in vitro needs to be highlighted from available research, its classification and observed effects in related areas suggest this as a relevant avenue of investigation.

Efficacy in Animal Models of Neurological Disorders (Mechanistic Focus)

Investigations in animal models have aimed to translate the in vitro findings to a more complex biological system, providing insights into the potential efficacy of this compound in the context of neurological disorders and exploring underlying mechanisms.

Behavioral and Cognitive Assessments in Preclinical Models

Preclinical animal models are crucial for evaluating the impact of potential therapeutic compounds on behavioral and cognitive deficits relevant to neurological disorders. Studies involving this compound or related compounds in animal models of neurological conditions have included behavioral and cognitive assessments to determine if treatment can ameliorate observed impairments. Research on other compounds investigated for neuroprotective effects in animal models has shown improvements in memory and cognitive function, often linked to their mechanistic actions within the brain. wikipedia.orgsemanticscholar.org While specific behavioral and cognitive data for this compound in these models should be drawn from relevant studies, this section focuses on the type of assessments used to evaluate efficacy.

Neurochemical Analysis in Animal Brain Tissues

To understand the mechanistic basis of any observed behavioral or cognitive effects in animal models, neurochemical analysis of brain tissues is often performed. This involves examining levels of neurotransmitters, enzymes, protein aggregates (such as amyloid-beta and tau protein), and markers of neuroinflammation and oxidative stress. nih.govwikipedia.orgscienceopen.comnih.govnih.govnih.govnih.govwikipedia.orgmdpi.complantsjournal.comuni.luontosight.aispringermedizin.defrontiersin.orgwikipedia.orgresearchgate.netglobalresearchonline.net Studies on cholinesterase inhibitors and other neuroprotective agents in animal models have utilized neurochemical analysis to demonstrate how these compounds influence the pathological hallmarks of neurological diseases. mdpi.comwikipedia.orgtandfonline.com For this compound, such analyses would be critical to correlate behavioral outcomes with specific changes in brain chemistry, providing insights into its mechanism of action in vivo.

Potential Beyond Cholinesterase Inhibition (In Vitro/Mechanistic)

While this compound has been identified as a potent acetylcholinesterase (AChE) inhibitor, with an IC₅₀ value reported as 0.71 µM, research also explores its potential mechanisms of action beyond this primary activity. researchgate.netmdpi.comsemanticscholar.orgtandfonline.com Cholinesterase inhibition is a common strategy to increase acetylcholine (B1216132) levels in the brain, which is beneficial for cognitive function, particularly in conditions like Alzheimer's disease. mdpi.comtandfonline.comroyalsocietypublishing.orgdergipark.org.trresearchgate.net However, the complex pathophysiology of neurological disorders suggests that multi-targeted approaches may be more effective. Investigations into this compound's potential beyond cholinesterase inhibition could involve exploring its effects on other targets implicated in neurodegeneration, such as amyloid-beta aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress pathways, through in vitro and mechanistic studies. researchgate.netnih.govnih.govscienceopen.commdpi.complantsjournal.comfrontiersin.orgresearchgate.netglobalresearchonline.netnih.govnih.gov Understanding these additional mechanisms would provide a more comprehensive picture of this compound's therapeutic potential.

Anti-Inflammatory or Antioxidant Mechanisms at the Cellular Level

Coumarins, including those isolated from Mesua species, are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties nih.gov. Mesua species are recognized as a source of prenylated polyphenolic compounds, such as coumarins and xanthones, which display antioxidant and anti-inflammatory activities nih.gov. Prenylation, a modification present in many Mesua metabolites including this compound, is suggested to potentially enhance their inhibitory effects on enzymes involved in inflammatory and immune pathways nih.gov.

While direct detailed cellular anti-inflammatory and antioxidant mechanisms have not been explicitly detailed for this compound in the provided search results, studies on a closely related compound, Mesuagenin C (also a 4-phenylcoumarin (B95950) from a Mesua species), offer insights into potential mechanisms within this compound class. Mesuagenin C has demonstrated neuroprotective effects against hydrogen peroxide-induced apoptosis in cellular models. Its protective mechanisms at the cellular level involve increasing intracellular glutathione (B108866) (GSH) levels, a key cellular antioxidant. Furthermore, Mesuagenin C has been shown to modulate mitochondrial membrane potential and influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It also attenuated the activation of caspases-3/7 and -9, indicating an impact on the intrinsic apoptotic pathway. These findings for Mesuagenin C suggest that related coumarins from Mesua species may exert cellular protection through antioxidant defense enhancement and modulation of apoptotic signaling cascades.

The general association of coumarins and Mesua metabolites with antioxidant and anti-inflammatory activities nih.gov, coupled with the detailed cellular mechanisms observed for the related Mesuagenin C, provide a basis for the potential of this compound to also possess such cellular-level effects, although specific studies on this compound's cellular anti-inflammatory and antioxidant mechanisms were not found in the provided information.

Future Research Directions and Interdisciplinary Approaches for Mesuagenin B

Elucidation of Comprehensive Pharmacological Profiles through Multi-Target Approaches

While Mesuagenin B is recognized for its potent AChE inhibitory activity, a comprehensive understanding of its full pharmacological profile requires investigation into its interactions with multiple biological targets researchgate.netnih.gov. Many diseases, particularly neurodegenerative disorders like Alzheimer's disease, involve complex pathological pathways, suggesting that compounds with multi-target activity may offer greater therapeutic benefits than those acting on a single target mdpi.comresearchgate.netnih.gov.

Future studies should aim to:

Screen this compound against a broader panel of enzymes and receptors implicated in relevant disease states, beyond cholinesterases researchgate.netnih.gov. This could include targets involved in inflammation, oxidative stress, and protein aggregation, which are often associated with neurodegenerative conditions researchgate.net.

Investigate potential synergistic or antagonistic effects when this compound interacts with multiple targets simultaneously.

Explore its activity in various cellular and in vivo models representing different aspects of complex diseases to understand its efficacy in a more physiological context.

This multi-target approach will help to fully characterize the therapeutic potential of this compound and identify potential combination therapies or indications where its pleiotropic effects could be advantageous.

Exploration of Novel Synthetic Pathways and Biosynthetic Engineering for Scalable Production

The isolation of natural products like this compound from plant sources can be challenging and may not yield sufficient quantities for extensive research or potential commercial development. Therefore, exploring efficient synthetic routes and leveraging biosynthetic engineering are critical future directions nih.gov.

Key areas of focus include:

Developing novel, efficient, and scalable chemical synthesis pathways for this compound and its analogs. This could involve exploring green chemistry approaches to minimize environmental impact.

Investigating biosynthetic pathways in Mesua elegans or other relevant organisms to understand how this compound is naturally produced semanticscholar.org.

Applying synthetic biology and metabolic engineering techniques to engineer microorganisms (e.g., bacteria or yeast) or plant cell cultures for the sustainable and scalable production of this compound nih.gov. This could involve introducing or optimizing the genes responsible for its biosynthesis.

Successful development in this area would ensure a reliable and potentially cost-effective supply of this compound for further research and development.

Advanced Mechanistic Studies using Structural Biology and Biophysical Techniques

Understanding the precise molecular mechanism by which this compound exerts its effects is crucial for rational drug design and optimization. While its AChE inhibitory activity is known, detailed mechanistic insights are still needed mdpi.com.

Future research should employ advanced structural biology and biophysical techniques to:

Determine the high-resolution co-crystal structure of this compound bound to its target proteins, particularly AChE and any newly identified targets. This will provide detailed information about the binding site, interaction types (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking), and conformational changes ssu.ac.ir.

Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of this compound interactions with its targets.

Employ computational approaches, such as molecular dynamics simulations and quantum mechanics calculations, to complement experimental data and gain deeper insights into the dynamics of this compound-target interactions and reaction mechanisms ssu.ac.irresearchgate.net.

These studies will provide a detailed molecular picture of how this compound functions, guiding the design of more potent and selective analogs.

Development of this compound as a Chemical Probe for Biological Target Identification

Given its biological activity, this compound holds potential as a chemical probe to identify and validate novel biological targets involved in disease pathways researchgate.net. A chemical probe is a well-characterized small molecule that can selectively perturb a biological target, aiding in the understanding of the target's role in biological processes.

Future directions in this area include:

Developing modified versions of this compound, such as affinity-based probes, that can be used to label and isolate its binding partners in complex biological mixtures.

Utilizing this compound in phenotypic screening assays to identify cellular pathways or processes that are modulated by its activity.

Employing techniques like activity-based protein profiling (ABPP) in conjunction with this compound-based probes to globally identify enzymes or other proteins that interact with the compound.

Developing this compound as a chemical probe could uncover previously unknown biological targets or pathways influenced by this class of compounds, opening new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Mesuagenin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Purity is validated via HPLC with UV detection at relevant wavelengths (e.g., 210–280 nm) .

Q. How can researchers validate the bioactivity of this compound in preliminary in vitro assays?

- Methodological Answer : Design dose-response experiments using cell lines relevant to the target pathway (e.g., cancer cell lines for cytotoxicity assays). Include positive controls (e.g., doxorubicin for apoptosis studies) and negative controls (untreated cells). Use standardized assays like MTT or CCK-8 for viability, and confirm results with flow cytometry for apoptosis markers (e.g., Annexin V/PI). Statistical analysis (e.g., ANOVA with post-hoc tests) ensures reproducibility .

Q. What analytical techniques are critical for assessing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by exposing this compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C). Monitor degradation products using LC-MS/MS and quantify stability via peak area reduction in HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer : Perform pathway enrichment analysis on transcriptomic/proteomic data to identify core targets. Use siRNA knockdown or CRISPR-Cas9 to validate candidate pathways (e.g., NF-κB or MAPK). Compare results across multiple cell models and species to assess universality. Contradictions may arise from off-target effects; mitigate via orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What experimental design strategies optimize in vivo efficacy studies for this compound?

- Methodological Answer : Use randomized, blinded animal studies with power analysis to determine sample size. Select disease models (e.g., xenograft mice for oncology) with genetic relevance to human pathology. Administer this compound via clinically relevant routes (e.g., oral gavage) and measure pharmacokinetic parameters (Cmax, AUC) alongside efficacy endpoints (tumor volume, survival). Include vehicle and reference drug controls .

Q. How can researchers address low yield in the synthetic production of this compound derivatives?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to test variables like catalyst loading, temperature, and solvent polarity. Employ green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via FT-IR and X-ray crystallography to identify bottlenecks. Computational modeling (e.g., DFT) predicts reactive intermediates and guides route redesign .

Q. What strategies ensure reproducibility in this compound’s anti-inflammatory activity across labs?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and assay protocols (e.g., LPS concentration in macrophage models). Share raw data and analytical codes via repositories like Zenodo. Cross-validate findings using orthogonal methods (e.g., ELISA for cytokine levels vs. qPCR for gene expression). Collaborative inter-lab studies reduce variability .

Methodological Guidance for Data Interpretation

- Handling Negative Results : If this compound shows no activity in a hypothesized model, re-examine assay conditions (e.g., solubility in media) or explore off-target effects via chemoproteomics. Negative data still contribute to structure-activity relationship (SAR) databases .

- Data Triangulation : Combine in silico (molecular docking), in vitro, and in vivo data to build a robust evidence chain. For example, validate predicted binding affinities with surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.